molecular formula C6H3BBrClF2O2 B3241224 3-Bromo-5-chloro-2,6-difluorophenylboronic acid CAS No. 1451393-03-5

3-Bromo-5-chloro-2,6-difluorophenylboronic acid

Cat. No.: B3241224
CAS No.: 1451393-03-5
M. Wt: 271.25 g/mol
InChI Key: WWBBHWRZTSBHIS-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluorophenylboronic acid is a boronic acid derivative that has gained attention due to its potential applications in various fields of scientific research and industry. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, along with a boronic acid functional group. The molecular formula of this compound is C6H3BBrClF2O2, and it has a molecular weight of 271.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2,6-difluorophenylboronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon–carbon bonds and involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2,6-difluorophenylboronic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups.

    Coupling Reactions: The boronic acid group participates in Suzuki–Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

Major Products Formed

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Bromo-5-chloro-2,6-difluorophenylboronic acid has several applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.

    Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenylboronic acid
  • 3,5-Difluorophenylboronic acid
  • 2,4-Difluorophenylboronic acid

Uniqueness

3-Bromo-5-chloro-2,6-difluorophenylboronic acid is unique due to the presence of multiple halogen atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(3-bromo-5-chloro-2,6-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBrClF2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBBHWRZTSBHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC(=C1F)Br)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-chloro-2,6-difluorophenylboronic acid
Reactant of Route 2
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3-Bromo-5-chloro-2,6-difluorophenylboronic acid
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
3-Bromo-5-chloro-2,6-difluorophenylboronic acid

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